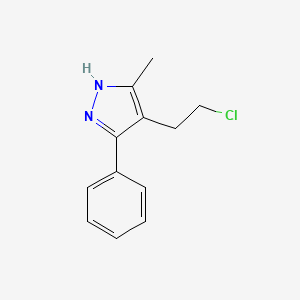

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 2-chloroethyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring or the phenyl group.

Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. The compound can also modulate enzyme activity by binding to active sites or allosteric sites, affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Mustard Gas (Bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chloroethyl groups but different overall structure and applications.

Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action but different chemical structure.

Melphalan: A nitrogen mustard alkylating agent used in cancer treatment, sharing the chloroethyl functional group

Uniqueness

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's structure can be described as follows:

- Chemical Formula : C12H12ClN3

- Molecular Weight : 233.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is known to act as an alkylating agent, which can modify DNA and proteins, leading to alterations in cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell signaling and metabolism.

- Gene Expression Modulation : It influences the transcriptional activity of certain genes, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects with IC50 values indicating effective growth inhibition.

- Lung Cancer (A549) : Demonstrated cytotoxicity with notable impact on cell viability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Inhibition zones measured during testing indicated significant antibacterial effects.

- Escherichia coli : Similar results were observed, confirming its broad-spectrum antimicrobial potential.

Antioxidant Activity

Antioxidant assays revealed that the compound possesses free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

-

Anticancer Efficacy Study :

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the most pronounced effects observed in breast and lung cancer models. The study concluded that the compound could serve as a lead for developing new anticancer therapies . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of this pyrazole derivative. Using the disc diffusion method, researchers assessed its effectiveness against several bacterial strains. The results showed that it inhibited bacterial growth significantly compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C12H13ClN2/c1-9-11(7-8-13)12(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |

InChI Key |

QCRFWQAIYARNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.